

## JZL195 mechanism of action explained

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JZL195  |           |
| Cat. No.:            | B608286 | Get Quote |

An In-Depth Technical Guide to the Mechanism of Action of JZL195

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JZL195** is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two hydrolases, **JZL195** elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues. This elevation in endocannabinoid tone leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of physiological effects, including analgesia, and cannabinoid-like behavioral responses. This guide provides a detailed examination of the mechanism of action of **JZL195**, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

# Core Mechanism of Action: Dual Inhibition of FAAH and MAGL

**JZL195** exerts its pharmacological effects through the potent and covalent inhibition of FAAH and MAGL.[1][2][3] These two serine hydrolases are the primary enzymes responsible for the breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.



- Fatty Acid Amide Hydrolase (FAAH): Primarily degrades AEA, an endogenous agonist of cannabinoid and vanilloid receptors.
- Monoacylglycerol Lipase (MAGL): The principal enzyme for the hydrolysis of 2-AG, the most abundant endocannabinoid in the brain.

By inhibiting both enzymes, **JZL195** produces a significant and sustained increase in the endogenous levels of both AEA and 2-AG.[4][5] This dual action is distinct from selective inhibitors that only target either FAAH or MAGL, leading to a broader and more pronounced potentiation of endocannabinoid signaling.

## **Quantitative Inhibition Data**

The potency of **JZL195** against its primary targets has been characterized across multiple studies. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | Species IC50 (nM) |         | Reference |  |
|---------------|-------------------|---------|-----------|--|
| FAAH          | Mouse             | 2       | [1][2][3] |  |
| MAGL          | Mouse             | 4       | [1][2][3] |  |
| FAAH          | Rat               | ~10-100 | [3]       |  |
| MAGL          | Rat               | ~10-100 | [3]       |  |
| FAAH          | Human             | ~10-100 | [3]       |  |
| MAGL          | Human             | ~10-100 | [3]       |  |

## In Vivo Effects on Endocannabinoid Levels

Administration of **JZL195** to rodents leads to a dose-dependent and sustained elevation of AEA and 2-AG in the brain.



| Compound | Dose<br>(mg/kg, i.p.) | Time Point    | Brain AEA<br>Increase<br>(fold) | Brain 2-AG<br>Increase<br>(fold) | Reference |
|----------|-----------------------|---------------|---------------------------------|----------------------------------|-----------|
| JZL195   | 3-20                  | 4 h           | ~3-10                           | ~5-10                            | [4][5]    |
| JZL195   | 20                    | 2-10 h        | ~8-10                           | ~8-10                            | [4]       |
| JZL195   | 15-30                 | Not Specified | ~2-4                            | ~4.5-7                           | [4]       |

## **Downstream Signaling Pathways**

The elevation of AEA and 2-AG by **JZL195** leads to the enhanced activation of cannabinoid receptors, primarily the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).





Click to download full resolution via product page

**Caption: JZL195** enhances endocannabinoid signaling pathways.



# Experimental Protocols FAAH and MAGL Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro potency of **JZL195** against FAAH and MAGL.

#### Materials:

- Recombinant human or rodent FAAH and MAGL enzymes
- JZL195
- Substrate: p-nitrophenyl acetate (for a colorimetric assay) or a fluorogenic substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a serial dilution of JZL195 in the assay buffer.
- Add a fixed concentration of the FAAH or MAGL enzyme to each well of the microplate.
- Add the different concentrations of JZL195 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the change in absorbance or fluorescence over time using a microplate reader.
- Calculate the rate of reaction for each JZL195 concentration.
- Plot the reaction rate against the logarithm of the JZL195 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for in vitro FAAH/MAGL inhibition assay.

# Quantification of Anandamide and 2-AG in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endocannabinoids from brain tissue.

### Materials:

- Rodent brain tissue
- Internal standards (deuterated AEA and 2-AG)
- Extraction solvent (e.g., acetonitrile or a mixture of chloroform and methanol)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Homogenization: Homogenize the weighed brain tissue in the presence of the internal standards and the cold extraction solvent.
- Lipid Extraction: Centrifuge the homogenate to pellet the proteins and other cellular debris.
   Collect the supernatant containing the lipids. A solid-phase extraction (SPE) step may be included for further purification.

## Foundational & Exploratory





- Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a
  suitable C18 column for chromatographic separation. The mass spectrometer is operated in
  multiple reaction monitoring (MRM) mode to specifically detect and quantify AEA, 2-AG, and
  their deuterated internal standards.
- Quantification: Generate a standard curve using known concentrations of AEA and 2-AG.
   Quantify the endocannabinoid levels in the brain tissue samples by comparing their peak areas to those of the internal standards and the standard curve.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor—Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JZL195 mechanism of action explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608286#jzl195-mechanism-of-action-explained]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





